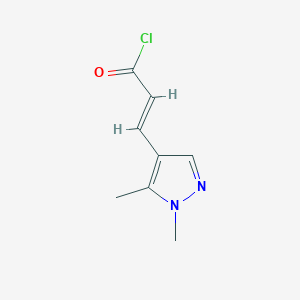
(2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyrazole ring substituted with acryloyl chloride, making it a valuable intermediate in the synthesis of various heterocyclic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride typically involves the reaction of 1,5-dimethyl-1H-pyrazole with acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and enhances safety during the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Addition Reactions: The compound can participate in Michael addition reactions with nucleophiles, leading to the formation of β-substituted derivatives.
Polymerization: The acryloyl chloride moiety can undergo polymerization reactions to form polyacrylate derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Major Products Formed
The major products formed from reactions with this compound include amides, esters, and β-substituted derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
(2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with anti-inflammatory, analgesic, and antimicrobial properties.
Industry: The compound is used in the production of polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of (2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride involves its reactivity towards nucleophiles. The acryloyl chloride moiety is highly reactive and can undergo nucleophilic addition reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: This compound shares a similar pyrazole core but differs in the substituents attached to the pyrazole ring.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: This compound also contains a pyrazole ring but with different substituents, leading to different chemical and biological properties.
Uniqueness
(2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride is unique due to the presence of the acryloyl chloride moiety, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of a wide range of derivatives with diverse applications in various fields .
Eigenschaften
IUPAC Name |
(E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-6-7(3-4-8(9)12)5-10-11(6)2/h3-5H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNAUDMHIBLSKB-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-chlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2705129.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2705130.png)
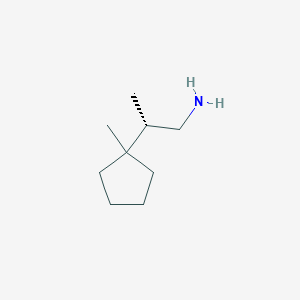

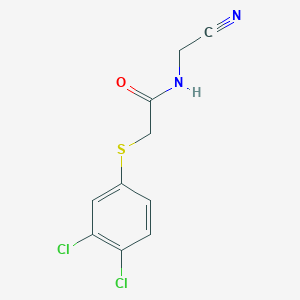
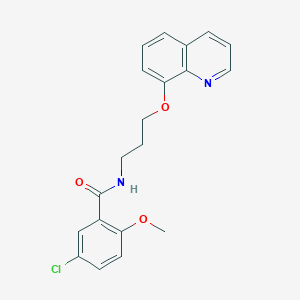
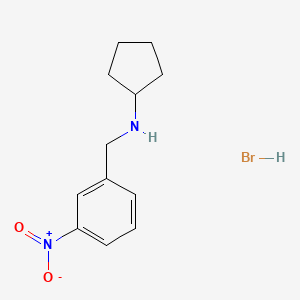

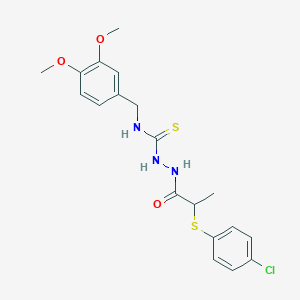
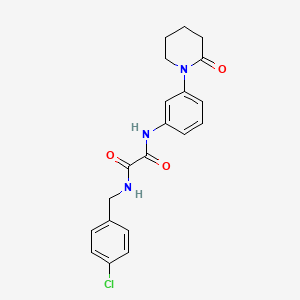
![N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2705143.png)
![2-Cyano-n-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2705147.png)

